Cas no 1360922-37-7 (1H-Indole, 4-bromo-7-fluoro-2-methyl-)

1H-Indole, 4-bromo-7-fluoro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 4-bromo-7-fluoro-2-methyl-
-
- インチ: 1S/C9H7BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3
- InChIKey: PBGGXUWDYPOXMY-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Br)=CC=C2F)C=C1C
1H-Indole, 4-bromo-7-fluoro-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7865408-10.0g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
Enamine | EN300-7865408-0.1g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
1PlusChem | 1P021NH1-5g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95% | 5g |
$1953.00 | 2023-12-22 | |
Aaron | AR021NPD-1g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95% | 1g |
$751.00 | 2025-02-14 | |
1PlusChem | 1P021NH1-250mg |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95% | 250mg |
$320.00 | 2023-12-22 | |
Crysdot LLC | CD11373564-1g |
4-Bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 97% | 1g |
$742 | 2024-07-18 | |
Crysdot LLC | CD11373564-250mg |
4-Bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 97% | 250mg |
$247 | 2024-07-18 | |
Crysdot LLC | CD11373564-100mg |
4-Bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 97% | 100mg |
$148 | 2024-07-18 | |
Enamine | EN300-7865408-1.0g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
Enamine | EN300-7865408-0.25g |
4-bromo-7-fluoro-2-methyl-1H-indole |
1360922-37-7 | 95.0% | 0.25g |
$216.0 | 2025-02-20 |
1H-Indole, 4-bromo-7-fluoro-2-methyl- 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
4. Back matter
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
1H-Indole, 4-bromo-7-fluoro-2-methyl-に関する追加情報
1H-Indole, 4-bromo-7-fluoro-2-methyl- (CAS No. 1360922-37-7): A Comprehensive Overview
1H-Indole, 4-bromo-7-fluoro-2-methyl- (CAS No. 1360922-37-7) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromo, fluoro, and methyl substitutions on the indole ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The indole scaffold is a fundamental structure in many biologically active molecules, including natural products and synthetic compounds. The presence of the 4-bromo and 7-fluoro substituents imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The 2-methyl group further modulates the compound's physicochemical properties, enhancing its solubility and metabolic stability.
Recent studies have highlighted the potential of 1H-Indole, 4-bromo-7-fluoro-2-methyl- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines and enzymes has been attributed to its unique substitution pattern.
In addition to its anti-inflammatory properties, 1H-Indole, 4-bromo-7-fluoro-2-methyl- has shown potential as an anticancer agent. Studies have reported its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
The pharmacokinetic profile of 1H-Indole, 4-bromo-7-fluoro-2-methyl- has also been extensively studied. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.
Preclinical studies have demonstrated the safety and efficacy of 1H-Indole, 4-bromo-7-fluoro-2-methyl- in animal models of various diseases. For example, in a mouse model of colitis, treatment with this compound significantly reduced inflammation and improved intestinal barrier function. Similarly, in a rat model of osteoarthritis, it exhibited significant analgesic and anti-inflammatory effects.
The synthetic route for 1H-Indole, 4-bromo-7-fluoro-2-methyl- has been optimized to ensure high yield and purity. The process involves several steps, including the bromination of indole followed by fluorination and methylation reactions. These synthetic methods are scalable and can be adapted for large-scale production if required.
In conclusion, 1H-Indole, 4-bromo-7-fluoro-2-methyl- (CAS No. 1360922-37-7) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure confers specific biological activities that make it a valuable tool for both research and therapeutic purposes. Ongoing studies continue to explore its full potential, paving the way for its future use in clinical settings.
1360922-37-7 (1H-Indole, 4-bromo-7-fluoro-2-methyl-) Related Products
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
